N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(4-(Methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a carboxamide group at position 5. The tetrazole ring is further modified at position 2 with a 4-(trifluoromethoxy)phenyl group, while the carboxamide nitrogen is linked to a 4-(methylsulfonyl)phenyl moiety. Key structural attributes include:
- Tetrazole Core: Known for high chemical stability and bioisosteric replacement of carboxylic acids, enhancing metabolic resistance .
- Trifluoromethoxy Group: An electron-withdrawing substituent that improves lipophilicity and membrane permeability.
This compound’s synthesis likely involves coupling reactions, such as HATU-mediated amide bond formation (as seen in analogous compounds) , followed by purification via chromatography.
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O4S/c1-29(26,27)13-8-2-10(3-9-13)20-15(25)14-21-23-24(22-14)11-4-6-12(7-5-11)28-16(17,18)19/h2-9H,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXBVDUFCAXQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as alpha-cyano-beta-hydroxy-beta-methyl-n-[4-(trifluoromethoxy)phenyl] propenamide, have been found to inhibit theepidermal growth factor receptor (EGF-R) tyrosine kinase . EGF-R tyrosine kinase is known to be overexpressed in several malignancies and is an important target for anticancer drug design.
Mode of Action
Similar compounds have been found to bind favorably to egf-r. This binding inhibits the EGF-R tyrosine kinase, which can lead to potent cytotoxic activity against cancer cells.
Biological Activity
N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, including the formation of tetrazole rings and the introduction of functional groups such as methylsulfonyl and trifluoromethoxy. The synthesis typically utilizes various reagents and conditions that optimize yield and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that tetrazole derivatives can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer). The IC50 values for these compounds often range from 0.5 to 7 μM, indicating potent activity against various malignancies .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. The presence of the methylsulfonyl group is known to enhance the anti-inflammatory properties of various compounds. In vitro studies have demonstrated that derivatives with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. Studies have indicated that tetrazole derivatives can exhibit significant antibacterial activity, making them candidates for further development in antibiotic therapies .
Case Studies
- Anticancer Evaluation : A study evaluated the efficacy of a series of tetrazole derivatives against a panel of cancer cell lines. Results showed that modifications in the substituents significantly affected the antiproliferative activity, with some compounds achieving IC50 values as low as 0.5 μM in MCF-7 cells .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of related compounds in macrophage models. These studies revealed that certain derivatives could modulate cytokine production effectively, providing insights into their mechanism of action against inflammation .
- Antimicrobial Efficacy : Research on antimicrobial activity highlighted the effectiveness of tetrazole derivatives against MRSA strains, showcasing their potential as novel antibacterial agents .
Scientific Research Applications
Key Steps in Synthesis:
- Condensation Reaction: The initial step involves the reaction between 4-(methylsulfonyl)aniline and 4-trifluoromethoxybenzaldehyde to form an intermediate.
- Cyclization: The intermediate undergoes cyclization to form the tetrazole ring, often facilitated by the use of azide or nitrous acid.
- Carboxamide Formation: The final step involves the introduction of a carboxamide group through acylation reactions.
These methods are essential for producing the compound in sufficient purity and yield for subsequent biological evaluations .
Biological Activities
N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exhibits a range of biological activities that make it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that tetrazole derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, demonstrating potential efficacy in reducing inflammation in animal models. It has shown effectiveness comparable to established anti-inflammatory drugs like diclofenac sodium in carrageenan-induced edema tests .
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects, providing a basis for its application in pain management therapies .
Therapeutic Potential
The diverse biological activities of this compound suggest several therapeutic applications:
Potential Applications:
- Antibiotic Development: Given its antimicrobial properties, this compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains.
- Anti-inflammatory Drugs: Its efficacy in reducing inflammation positions it as a candidate for developing new anti-inflammatory medications.
- Pain Relief Formulations: The analgesic properties indicate potential use in formulating pain relief treatments, possibly enhancing existing therapies.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- Antimicrobial Evaluation : A study demonstrated that derivatives similar to this compound showed significant inhibition against various pathogens, highlighting its potential as a broad-spectrum antimicrobial agent .
- Anti-inflammatory Activity : Another research article reported that compounds within the tetrazole class exhibited promising anti-inflammatory effects when tested against standard models .
- Pharmacokinetic Studies : Ongoing research is focusing on the pharmacokinetics and toxicity profiles of this compound to establish safe dosage levels for therapeutic use .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond in the carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.
Mechanistic Insight :
-
The electron-withdrawing trifluoromethoxy group enhances the electrophilicity of the amide carbonyl, accelerating hydrolysis .
-
Steric hindrance from the tetrazole ring may slow reaction kinetics compared to simpler amides.
Nucleophilic Substitution at the Methylsulfonyl Group
The methylsulfonyl (-SO<sub>2</sub>Me) moiety undergoes nucleophilic substitution under basic conditions.
| Reagents | Conditions | Products |
|---|---|---|
| Alkyl/aryl amines | DMF, 80°C, 12 h | N-Alkyl/aryl sulfonamide derivatives |
| Thiols | EtOH, reflux, 6 h | Thioether-linked tetrazoles |
Example :
Reaction with benzylamine yields N-(4-(benzylsulfamoyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, confirmed by <sup>1</sup>H NMR .
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming bicyclic heterocycles.
| Reagents | Conditions | Products |
|---|---|---|
| Phenylacetylene | CuI, DIPEA, DMF, 100°C, 8 h | Triazolo[1,5-a]pyridine derivatives |
| Acetonitrile | Zn(OTf)<sub>2</sub>, MW, 150°C | 1,5-Disubstituted triazoles |
Mechanistic Notes :
-
The tetrazole's electron-deficient nature facilitates dipolar cycloaddition .
-
Microwave (MW) irradiation reduces reaction times from days to hours .
Metabolic Reactions
In biological systems, the compound undergoes phase I and II metabolic transformations:
| Enzyme System | Reaction Type | Major Metabolites |
|---|---|---|
| CYP3A4 | N-Dealkylation | 5-Carboxy-tetrazole + 4-(methylsulfonyl)aniline |
| UGT1A1 | Glucuronidation of tetrazole | Tetrazole-β-D-glucuronide (inactive) |
Pharmacokinetic Impact :
-
The trifluoromethoxy group reduces metabolic clearance by shielding the tetrazole from oxidative enzymes .
-
Glucuronidation enhances water solubility, facilitating renal excretion .
Stability Under Aqueous Conditions
The compound exhibits moderate hydrolytic stability in neutral aqueous solutions but degrades rapidly under extremes of pH.
| pH | Half-Life (25°C) | Degradation Products |
|---|---|---|
| 1.0 | 2.5 h | Carboxylic acid + 4-(methylsulfonyl)aniline |
| 7.4 | 48 h | <5% degradation |
| 13.0 | 0.5 h | Complete decomposition to ionic species |
Structural Insights :
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the C–N bond in the tetrazole ring, generating nitrile imine intermediates.
| Conditions | Products | Applications |
|---|---|---|
| UV (254 nm), THF, RT, 1 h | Nitrile imine + CO<sub>2</sub> | Click chemistry for bioconjugation . |
Key Observation :
Trapping experiments with dipolarophiles (e.g., dimethyl acetylenedicarboxylate) confirm the formation of transient nitrile imines .
Comparison with Similar Compounds
Heterocyclic Core Variations
Key Observations :
Substituent Effects on Electronic and Physical Properties
Key Observations :
Key Observations :
Spectroscopic Characterization
Key Observations :
- The absence of C=O bands in triazole-thiones confirms cyclization, whereas tetrazoles retain carboxamide carbonyls .
Q & A
Q. What are the optimal synthetic routes for N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Tetrazole Ring Formation : Use sodium azide (NaN₃) with nitrile precursors under reflux conditions (e.g., in ethanol or DMF) .
Coupling Reactions : Introduce substituents (e.g., 4-(trifluoromethoxy)phenyl and 4-(methylsulfonyl)phenyl groups) via nucleophilic substitution or palladium-catalyzed cross-coupling .
Purification : Chromatography or recrystallization ensures >95% purity.
-
Optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
- Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Tetrazole Formation | NaN₃, DMF, 80°C | 65–75 | 90 | |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 50–60 | 85 |
Q. What characterization techniques validate the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., trifluoromethoxy group at δ ~4.3 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₄F₃N₅O₃S: 432.07) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (SO₂ stretch) confirm functional groups .
Q. How can researchers assess the biological activity of this compound in vitro?
- Methodological Answer :
- Target Identification : Screen against enzyme targets (e.g., cyclooxygenase-2 (COX-2)) using fluorogenic assays .
- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Validate compound purity via HPLC (>98%) and control for solvent effects (e.g., DMSO concentration in assays) .
- Assay Conditions : Standardize protocols (e.g., pH, temperature) and use statistical Design of Experiments (DOE) to identify confounding variables .
- Target Selectivity : Perform kinase profiling or proteomic screens to rule off-target effects .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Methodological Answer :
-
Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) predicts binding modes to COX-2, highlighting hydrogen bonds between the tetrazole ring and Arg120 .
-
Cellular Pathways : RNA-seq or phosphoproteomics can map downstream effects (e.g., apoptosis via caspase-3 activation) .
-
Structural Dynamics : Use cryo-EM or X-ray crystallography to resolve ligand-protein complexes at <3 Å resolution .
- Table 2: Key Biological Findings
| Assay Type | Target | Key Finding | Reference |
|---|---|---|---|
| Fluorogenic COX-2 Assay | COX-2 | IC₅₀ = 0.8 µM (competitive inhibition) | |
| MTT Cytotoxicity | HeLa Cells | IC₅₀ = 12.5 µM (dose-dependent apoptosis) |
Q. How can computational modeling optimize the design of derivatives with enhanced activity?
- Methodological Answer :
- QSAR Modeling : Train models on existing bioactivity data to predict substituent effects on potency (e.g., electron-withdrawing groups improve COX-2 binding) .
- MD Simulations : Simulate ligand-receptor complexes >100 ns to assess stability and identify critical residues for mutagenesis studies .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP <3 for improved solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
